molecular formula C11H13NO4 B7628745 3-Methoxy-4-(propanoylamino)benzoic acid

3-Methoxy-4-(propanoylamino)benzoic acid

Cat. No.: B7628745
M. Wt: 223.22 g/mol
InChI Key: ZFNVPSXASNVTQU-UHFFFAOYSA-N
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Description

3-Methoxy-4-(propanoylamino)benzoic acid is a benzoic acid derivative featuring a methoxy group at the 3-position and a propanoylamino (-NHCOC₂H₅) substituent at the 4-position of the aromatic ring. This structural motif confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and material science.

Properties

IUPAC Name

3-methoxy-4-(propanoylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-3-10(13)12-8-5-4-7(11(14)15)6-9(8)16-2/h4-6H,3H2,1-2H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNVPSXASNVTQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=C(C=C1)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

3-Methoxy-4-(trifluoromethyl)benzoic acid (C₉H₇F₃O₃)

  • Substituents: Trifluoromethyl (-CF₃) at 4-position.
  • Properties: High thermal stability (m.p. 209–211°C) due to the electron-withdrawing -CF₃ group, which enhances crystallinity .
  • Applications: Used in agrochemical and pharmaceutical synthesis for its robust stability.

4-Benzyloxy-3-methoxybenzoic acid (C₁₅H₁₄O₄) Substituents: Benzyloxy (-OBn) at 4-position. Applications: Intermediate in organic synthesis, particularly for protecting group strategies.

3-Methoxy-4-(pivaloyloxy)benzoic acid (C₁₃H₁₆O₅) Substituents: Pivaloyloxy (-OCOC(CH₃)₃) at 4-position.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (4-position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications References
3-Methoxy-4-(propanoylamino)benzoic acid Propanoylamino (-NHCOC₂H₅) C₁₁H₁₃NO₄ 235.23* N/A Hypothesized enzyme modulation -
3-Methoxy-4-(trifluoromethyl)benzoic acid Trifluoromethyl (-CF₃) C₉H₇F₃O₃ 220.15 209–211 Agrochemical intermediates
4-Benzyloxy-3-methoxybenzoic acid Benzyloxy (-OBn) C₁₅H₁₄O₄ 258.27 N/A Synthetic intermediates
3-Methoxy-4-(pivaloyloxy)benzoic acid Pivaloyloxy (-OCOC(CH₃)₃) C₁₃H₁₆O₅ 252.27 N/A Lipophilic prodrug design
3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid Glucosyloxy (-O-glucose) C₁₆H₂₂O₉ 358.3 N/A Antifungal agents

*Calculated using standard atomic weights.

Research Findings and Trends

  • Electron-Withdrawing Groups : The -CF₃ group in 3-methoxy-4-(trifluoromethyl)benzoic acid enhances thermal stability, making it valuable in high-temperature reactions .
  • Hydrophilic Modifications: Glucosylation (e.g., in 3-(2-glucosyloxy-4-methoxyphenyl)propanoic acid) improves bioavailability and target specificity in antifungal applications .
  • Steric Effects : Bulky substituents like pivaloyloxy may reduce metabolic degradation, extending half-life in prodrug formulations .

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